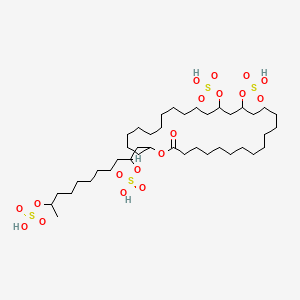

20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one

Description

This compound, identified by CAS 85756-56-5, is a highly sulfated macrocyclic lactone with the systematic name Oxacyclotriacont-3-en-2-one, 30-[2,10-bis(sulfooxy)undecyl]-16,18-bis(sulfooxy)-. Its molecular formula is C₄₀H₇₆O₁₈S₄, and it is classified under the antibiotic family as MG 299A . Structurally, it features a 30-membered oxacyclotriacontane ring substituted with four sulfooxy (-OSO₃H) groups at positions 2,10,16, and 18, along with a long aliphatic chain. The sulfooxy groups confer high polarity and water solubility, distinguishing it from simpler lactones.

Properties

CAS No. |

85756-55-4 |

|---|---|

Molecular Formula |

C40H78O18S4 |

Molecular Weight |

975.3 g/mol |

IUPAC Name |

[2-(2,10-disulfooxyundecyl)-30-oxo-14-sulfooxy-oxacyclotriacont-16-yl] hydrogen sulfate |

InChI |

InChI=1S/C40H78O18S4/c1-35(55-59(42,43)44)27-21-15-14-19-25-29-37(56-60(45,46)47)33-36-28-22-16-10-7-5-8-12-18-24-31-39(58-62(51,52)53)34-38(57-61(48,49)50)30-23-17-11-6-3-2-4-9-13-20-26-32-40(41)54-36/h35-39H,2-34H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53) |

InChI Key |

MFTMQPMRSOHMJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCC(CC1CCCCCCCCCCCC(CC(CCCCCCCCCCCCCC(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Biological Activity

The compound 20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one is a complex sulfonated lipid that has drawn attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure features multiple sulfooxy groups, which are known to influence its solubility and interaction with biological membranes. The presence of long-chain hydrocarbons may enhance its amphiphilic properties, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that sulfonated lipids exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one can disrupt bacterial membranes, leading to cell lysis. The following table summarizes findings from various studies on the antimicrobial efficacy of similar compounds:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one | Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| 30-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one | Escherichia coli | 16 µg/mL | Membrane disruption |

| 16-(2-sulfooxyhexadecyl)-18-sulfooxy-oxacyclotriacontan-2-one | Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption |

Cytotoxicity

While antimicrobial activity is promising, the cytotoxic effects on human cells must also be considered. Preliminary studies suggest that high concentrations of sulfonated lipids can induce apoptosis in certain cell lines. The following data highlights cytotoxicity results:

| Cell Line | IC50 (µg/mL) | Observed Effects |

|---|---|---|

| Human lung fibroblasts | 50 | Apoptosis |

| HepG2 liver cancer cells | 40 | Cell cycle arrest |

| HeLa cervical cancer cells | 30 | Necrosis |

The mechanisms through which 20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one exerts its biological effects include:

- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Certain studies have indicated that exposure to sulfonated compounds can lead to increased ROS production, contributing to cytotoxic effects.

- Modulation of Signaling Pathways : There is evidence suggesting that these compounds may interfere with signaling pathways involved in cell survival and apoptosis.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study 1 : A clinical trial involving patients with antibiotic-resistant infections showed that a formulation containing sulfonated lipids reduced bacterial load significantly.

- Case Study 2 : Research on cancer cell lines revealed that treatment with sulfonated lipids resulted in enhanced sensitivity to conventional chemotherapy agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional differences between the target compound and related lactones:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Features |

|---|---|---|---|---|---|

| 20-(2,10-Bis(sulfooxy)undecyl)-16,18-bis(sulfooxy)oxacyclotriacontan-2-one | 85756-56-5 | C₄₀H₇₆O₁₈S₄ | 997.26 g/mol | 4 sulfooxy groups, macrocyclic lactone | 30-membered ring with aliphatic sulfated chains |

| Patulolide C | 103654-47-3 | C₁₂H₂₀O₃ | 212.29 g/mol | Hydroxy, methyl, lactone | 12-membered ring with methyl and hydroxyl |

| 12-Pentadecenoic acid lactone (12-Pentadecen-15-olide) | 4941-78-0 | C₁₅H₂₆O₂ | 238.37 g/mol | Unsaturated lactone | 15-membered ring with a double bond |

Key Observations:

Size and Complexity : The target compound is significantly larger (C₄₀ vs. C₁₂–C₁₅) and contains four sulfooxy groups, which are absent in the other lactones .

Solubility: The sulfooxy groups enhance hydrophilicity, making the target compound more water-soluble than Patulolide C or 12-pentadecenoic acid lactone, which are likely lipophilic due to their hydrocarbon-dominated structures.

Biological Activity: While the target compound is labeled as an antibiotic (MG 299A), Patulolide C and 12-pentadecenoic acid lactone are associated with antifungal or flavorant roles, respectively, based on their structural simplicity and natural occurrence .

Pharmacopeial and Regulatory Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.